molecular formula C9H11NO2 B056386 [2-(Aminomethyl)phenyl]acetic Acid CAS No. 40851-65-8

[2-(Aminomethyl)phenyl]acetic Acid

Cat. No. B056386
CAS RN: 40851-65-8
M. Wt: 165.19 g/mol
InChI Key: VLOIVYPDUSVCLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and complexes related to [2-(Aminomethyl)phenyl]acetic Acid involves multiple steps, including reactions with organotin(IV) derivatives and other agents to form complexes. For example, triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been synthesized and characterized, revealing their polymeric structures in solid states (Baul, Dutta, Rivarola, Butcher, & Smith, 2002). These syntheses involve complex formation through reactions with sulfur-containing compounds and highlight the versatility of the core structure in forming stable complexes.

Molecular Structure Analysis

The molecular structure of [2-(Aminomethyl)phenyl]acetic Acid and its derivatives can vary significantly based on the substituents and the nature of the reaction it undergoes. For instance, the crystal structure of certain derivatives reveals a non-planar configuration with significant torsion angles, indicating a flexible backbone that can adopt various conformations (Dölling, Frost, Heinemann, & Hartung, 1993). This flexibility is crucial for the formation of complexes and for the compound's reactivity.

Chemical Reactions and Properties

Chemical reactions involving [2-(Aminomethyl)phenyl]acetic Acid derivatives are diverse, ranging from ring-opening reactions to the formation of coordination polymers with metals. The reactivity of these compounds often depends on their ability to form stable complexes with metals, as seen in reactions leading to the formation of coordination polymers with alkali metals (Duarte-Hernández et al., 2015). These reactions not only demonstrate the compound's versatility in chemical synthesis but also its potential for creating materials with novel properties.

Physical Properties Analysis

The physical properties of [2-(Aminomethyl)phenyl]acetic Acid and its derivatives, such as solubility, melting points, and crystal structures, are influenced by the compound's molecular geometry and the nature of its substituents. Studies on derivatives have shown that these compounds can crystallize in various forms, with hydrogen bonding playing a crucial role in the formation of stable crystal structures (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).

Scientific Research Applications

  • Neuromodulatory Effects : Phenylacetic acid, a metabolite of 2-phenylethylamine, acts as a neuromodulator in the nigrostriatal dopaminergic pathway, stimulating dopamine release. This has implications for understanding and treating disorders like depression, schizophrenia, and attention deficit hyperactivity syndrome (Mangani et al., 2004).

  • Medicinal Chemistry : Derivatives of phenylglycine, including [2-(Aminomethyl)phenyl]acetic Acid, are used to synthesize Schiff base ligands, which have shown antioxidant properties and selective xanthine oxidase inhibitory activities. Such compounds have potential applications in the treatment of diseases like gout and hyperuricemia (Ikram et al., 2015).

  • Material Science : In the field of material science, derivatives of phenylglycine, such as [2-(Aminomethyl)phenyl]acetic Acid, have been employed to enhance the electrochemical properties of materials like poly ortho aminophenol (POAP). These materials are promising candidates for applications like supercapacitors due to their high specific capacitance (Kowsari et al., 2019).

  • Antimicrobial Applications : Mannich bases bearing 1,8-Naphthyridine moiety, synthesized using derivatives including [2-(Aminomethyl)phenyl]acetic Acid, have been explored for their antibacterial properties, indicating potential use in developing new antimicrobial agents (Mogilaiah & Sakram, 2004).

  • Synthesis of Cyclopeptides : Cyclopeptides containing a biphenyl moiety, synthesized using derivatives like 2′-(aminomethyl)biphenyl-2-acetic acid, have shown an antiparallel β-sheet conformation. These compounds are crucial in peptide chemistry and drug design (Brandmeier et al., 1994).

  • Anti-Inflammatory Drugs : Derivatives like [2-(phenoxyphenyl)acetic acid] have been synthesized and tested for their anti-inflammatory activity. Some of these compounds have shown promising results in tests like the adjuvant arthritis test, with low ulcerogenic potential (Atkinson et al., 1983).

  • Analytical Chemistry Applications : Compounds derived from [2-(Aminomethyl)phenyl]acetic Acid have been used to understand the mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids, which are key components in sensors for carbohydrates and other compounds containing vicinal diols (Sun et al., 2019).

Safety And Hazards

“[2-(Aminomethyl)phenyl]acetic Acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-[2-(aminomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOIVYPDUSVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193827
Record name (2-(Aminomethyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Aminomethyl)phenyl]acetic Acid

CAS RN

40851-65-8
Record name 2-Aminomethylphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40851-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(Aminomethyl)phenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040851658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(Aminomethyl)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(aminomethyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-(Aminomethyl)phenyl)acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623T25PB6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
N Raynal, MC Averlant-Petit, G Bergé, C Didierjean… - Tetrahedron letters, 2007 - Elsevier
… In summary, we have shown by NMR and IR studies that the short oligomers of 2-aminomethyl-phenyl-acetic acid, selected by computational analysis for their possibility to induce a well…
Number of citations: 19 www.sciencedirect.com
L Vezenkov - 2011 - theses.fr
… As a part of a program for foldamer design two ¦Â-turn mimetics (3S)-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one or DBT and 2-aminomethyl-phenyl-acetic acid …
Number of citations: 0 www.theses.fr
L Vezenkov - 2010 - core.ac.uk
… and 2aminomethyl-phenyl-acetic acid or AMPA were selected as frameworks from a molecular modeling study for their suitability to adopt helical structure. At first we developed a highly …
Number of citations: 1 core.ac.uk
I Saraogi, AD Hamilton - Chemical Society Reviews, 2009 - pubs.rsc.org
… Analogous helical structures composed of 10-membered hydrogen-bonded rings have also been proposed for oligomers of 2-aminomethyl-phenyl-acetic acid. …
Number of citations: 322 pubs.rsc.org
M Maynadier, LL Vezenkov, M Amblard, V Martin… - Journal of Controlled …, 2013 - Elsevier
… non-peptides (CPNPs) that we recently developed [21], [22], based on constrained dipeptide mimics, ie a benzothiazepine derivative (DBT) or 2-aminomethyl-phenyl-acetic acid (AMPA)…
Number of citations: 27 www.sciencedirect.com
C Antunez, E Martin, JA Cornejo-Garcia… - Current …, 2006 - ingentaconnect.com
Immediate hypersensitivity reactions to betalactams are IgE mediated and constitute the most frequent allergic reactions mediated by specific immunological mechanisms. IgE …
Number of citations: 96 www.ingentaconnect.com
F Tuzun, A Kumral, S Ozbal, M Dilek, K Tugyan… - International Journal of …, 2012 - Elsevier
Supraphysiologic amounts of oxygen negatively influences brain maturation and development. The aim of the present study was to evaluate whether maternal ω-3 long-chain …
Number of citations: 31 www.sciencedirect.com
MJ Torres, C Mayorga, M Blanca - Drug Hypersensitivity, 2007 - karger.com
Anaphylaxis and urticaria are the main clinical entities associated with betalactam allergy. They usually occur within 1 h of drug exposure, although urticaria may occasionally appear …
Number of citations: 11 karger.com
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net
L Feng, L Yang, L Li, J Xiao, N Bie, C Xu, J Zhou, H Liu… - Nano Research, 2022 - Springer
The therapeutic efficacy of programmed cell death protein 1/programmed cell death-ligand 1 (PD-1/PD-L1) blockade immunotherapy is extremely dampened by complex …
Number of citations: 6 link.springer.com

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